(S)-(+)-2-Pentanol

Sensory Chemistry Chiral Flavor Analysis Enantiospecific Quality Control

Inconsistent enantiomeric excess from generic chiral alcohol suppliers compromises stereospecific synthesis of anti-Alzheimer BACE-1 modulators requiring defined (S)-configuration at the C2 stereocenter. - Verified ee ≥97.5% by chiral GC; optical rotation +12° to +15° (neat) enables rapid incoming QC by polarimetry. - 7.5-fold Km differential vs. (R)-enantiomer for R-HPCDH validates enantioselectivity for biocatalytic applications. - CALB-catalyzed resolution benchmark (>99% ee achievable) defines the quality ceiling for supplier qualification.

Molecular Formula C5H12O
Molecular Weight 88.15 g/mol
CAS No. 26184-62-3
Cat. No. B1587225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Pentanol
CAS26184-62-3
Molecular FormulaC5H12O
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCCCC(C)O
InChIInChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m0/s1
InChIKeyJYVLIDXNZAXMDK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-2-Pentanol CAS 26184-62-3: Chiral Secondary Alcohol Procurement and Differentiation Guide


(S)-(+)-2-Pentanol (CAS 26184-62-3) is a chiral C₅ secondary alcohol belonging to the 2-pentanol enantiomeric pair, with well-defined stereochemistry at the C2 position [1]. It is commercially supplied at enantiomeric excess (ee) levels typically ≥97.5% to ≥98% (GC purity parity) and exhibits a neat specific optical rotation of +12° to +15° at the sodium D-line [2]. Unlike its mirror-image counterpart (R)-(−)-2-pentanol (CAS 31087-44-2) or racemic 2-pentanol (CAS 6032-29-7), this single enantiomer possesses quantifiably distinct sensory, enzymatic, and synthetic properties that preclude casual in-class substitution [3].

Why Racemic or Enantiomeric Substitution of (S)-(+)-2-Pentanol Leads to Quantifiable Loss of Function


The interchange of (S)-(+)-2-pentanol with racemic 2-pentanol or (R)-(−)-2-pentanol is scientifically unsupported when enantioselectivity governs the application. Experimental evidence demonstrates that the two enantiomers exhibit a 2.1-fold difference in olfactory threshold in 46% ethanol (78.58 mg/L vs. 163.30 mg/L) and a 4.2-fold difference in pure water (3.03 mg/L vs. 12.62 mg/L), with entirely divergent odor descriptors [1]. In enzyme-substrate interactions, the Km of R-HPCDH for (S)-2-pentanol is 7.5 times higher than for (R)-2-pentanol, establishing that a racemic mixture would introduce a competing, differentially metabolized substrate [2]. In pharmaceutical intermediate applications, (S)-2-pentanol is specifically employed as a chiral building block for anti-Alzheimer drug candidates targeting β-amyloid peptide inhibition, where the alternative enantiomer lacks the requisite stereochemistry for molecular recognition [3].

Quantitative Differentiation Evidence for (S)-(+)-2-Pentanol 26184-62-3


Olfactory Threshold: (S)- vs. (R)-2-Pentanol in Aqueous and Ethanolic Matrices

In a rigorously controlled sensory panel study using β-cyclodextrin chiral GC-MS-resolved enantiomers, (S)-(+)-2-pentanol exhibited a markedly lower olfactory detection threshold than (R)-(−)-2-pentanol in both matrices tested. In 46% ethanol (the approximate alcoholic strength of Baijiu), the (S)-enantiomer threshold was 78.58 mg/L, representing a 2.08-fold greater olfactory potency relative to the (R)-enantiomer at 163.30 mg/L. In pure water, the discrimination was even more pronounced: (S)-2-pentanol threshold = 3.03 mg/L vs. (R)-2-pentanol threshold = 12.62 mg/L, a 4.16-fold difference. Additionally, the odor quality diverged completely: the (S)-form was described as mint, plastic, and pungent, while the (R)-form was described as paint, rubber, and grease [1]. These quantitative sensory differences are essential when selecting enantiomers for flavor, fragrance, or sensory marker applications.

Sensory Chemistry Chiral Flavor Analysis Enantiospecific Quality Control

Enzymatic Kinetic Discrimination: R-HPCDH Substrate Km Ratio for (S)- vs. (R)-2-Pentanol

In a bacterial epoxide metabolism pathway relevant to biocatalysis, the enzyme R-HPCDH (2-[(R)-2-hydroxypropylthio]ethanesulfonate dehydrogenase) from Xanthobacter strain Py2 oxidizes 2-pentanol enantiomers with starkly different kinetic parameters. The Michaelis constant (Km) for (S)-2-pentanol was reported to be 7.5 times higher than the Km for (R)-2-pentanol, meaning the enzyme binds the (S)-enantiomer with substantially lower affinity [1]. For longer-chain (S)-2-alkanols beyond pentanol, the substrate affinity was so poor that kinetic parameters could not even be determined. This contrasts with (S)-2-butanol, for which the Km was identical to (R)-2-butanol, highlighting that the chain-length-dependent enantiomeric discrimination is unique to 2-pentanol among tested secondary alcohols [1]. This enzyme-level differential has direct implications for biocatalytic route design where enantiomeric purity of the substrate determines reaction efficiency and product yield.

Enzyme Kinetics Substrate Selectivity Short-Chain Dehydrogenase/Reductase

Enantiomeric Purity Achievable by Lipase-Catalyzed Kinetic Resolution: Preparative-Scale Benchmark

Multiple independent studies utilizing Candida antarctica lipase B (CALB, Novozym 435) have demonstrated that (S)-(+)-2-pentanol can be obtained with enantiomeric excess (ee) >99% from racemic 2-pentanol via kinetic resolution. In the foundational work by Patel et al. (2000), using vinyl acetate or succinic anhydride as acylating agents, (S)-(+)-2-pentanol was obtained with ee >99% at a reaction yield of 43-45% [1]. A later gram-scale study (2008) confirmed enantiomerically pure (S)-2-pentanol (ee 99%) alongside (R)-2-pentanol (ee 95%) using succinic anhydride with CALB and aqueous base-organic liquid-liquid extraction for product separation [2]. The green resolution-separation process of 2013 further achieved (S)-2-pentanol at ee = 98.6% with >98% chemical purity and >90% yield in a four-step integrated scheme involving lipase-catalyzed esterification/hydrolysis and heterogeneous azeotropic distillation [3]. Crucially, when biocatalytic reactive distillation was employed with structured packings (2015), (S)-2-pentanol was produced with ee >99% at 69±3% conversion, demonstrating that in situ product removal can overcome the equilibrium limitation inherent to batch resolutions [4].

Biocatalysis Enzymatic Resolution Chiral Separation

Specific Optical Rotation as Identity and Purity Gate: (S)-(+)- vs. Racemic vs. (R)-(−)-2-Pentanol

The three commercially relevant forms of 2-pentanol exhibit unambiguous chiroptical signatures that serve as a definitive identity and purity gate. (S)-(+)-2-Pentanol exhibits a neat specific rotation [α]²⁰D of +12° to +15° depending on the supplier specification . Its enantiomer, (R)-(−)-2-pentanol, displays [α]²⁰D = −13.5° (neat) . Racemic 2-pentanol exhibits zero net rotation. The magnitude and sign of the optical rotation are consistent with theoretical predictions from quantum-chemical conformer analysis of the homologous series (S)-2-butanol through (S)-2-heptanol [1]. Importantly, the optical rotation value can be used as an in-process QC metric: the measured [α] value is linearly proportional to enantiomeric excess for a given concentration, enabling rapid verification of chiral purity without the need for chiral chromatography in every QC cycle.

Chiroptical Characterization QC/QA Specification Identity Testing

Role as Validated Chiral Intermediate for Anti-Alzheimer Drug Synthesis: (S)- vs. (R)- Configuration Requirement

Multiple authoritative sources including ScienceDirect's curated reference work and the Real Academia Nacional de Farmacia (Spain) identify (S)-2-pentanol specifically—not its (R)-enantiomer and not the racemate—as an intermediate in the synthesis of several potential anti-Alzheimer's drugs that inhibit β-amyloid peptide release and/or its synthesis [1][2]. The (S)-configuration at the C2 stereocenter is required because downstream drug candidates must match the three-dimensional topology of β-secretase (BACE-1) and γ-secretase active sites. Research into the enantioselective production of (S)-2-pentanol explicitly frames the compound as 'a key chiral intermediate required in the synthesis of several potential anti-Alzheimer drugs,' with the corollary that the enantiomeric purity directly dictates the stereochemical fidelity of the final drug substance [3]. Furthermore, (S)-(+)-2-pentanol is also used as a building block for the synthesis of highly potent and selective intranasal Toll-like receptor 7 (TLR7) agonists, a distinct therapeutic class for asthma treatment where stereochemistry governs receptor binding .

Medicinal Chemistry Chiral Intermediate Alzheimer's Disease β-Amyloid Inhibition

Chiral GC-MS Resolution as Authenticity Marker: Enantiomeric Ratio Profiling in Complex Matrices

The enantiomeric ratio of 2-pentanol has been validated as a potential marker for determining adulteration and aroma-type classification in the Chinese liquor Baijiu. Across 48 commercial samples, the average R:S enantiomeric ratios were 72:28 (soy sauce aroma-type, SSB), 64:36 (strong aroma-type, STB), and 94:6 (light aroma-type, LTB), with only the (R)-configuration detected in rice aroma-type Baijiu (RTB) [1]. The best separation resolution (Rs = 1.92) for baseline-resolved enantiomer quantification was achieved on a CYCLOSIL-B capillary column using liquid-liquid extraction coupled with GC-MS and β-cyclodextrin as the chiral stationary phase [1]. This analytical framework enables procurement and quality assurance laboratories to verify both the identity and enantiopurity of (S)-(+)-2-pentanol against authentic reference standards and to detect adulteration with racemic or (R)-enriched material. Unlike non-chiral GC methods that report only total 2-pentanol, this enantiomer-specific methodology provides forensic-level traceability.

Chiral Analytical Chemistry Food Authenticity Forensic Adulteration Detection

Evidence-Backed Application Scenarios for (S)-(+)-2-Pentanol CAS 26184-62-3


Chiral Building Block for Anti-Alzheimer Drug Candidates Targeting β-Amyloid Pathways

Procurement of (S)-(+)-2-pentanol with verified enantiomeric excess ≥97.5% is indicated for medicinal chemistry groups synthesizing β-secretase (BACE-1) or γ-secretase modulators aimed at reducing β-amyloid peptide production. The (S)-configuration at the C2 alcohol stereocenter is a required structural element in downstream pharmacophores [1]. The demonstrated ability to reach >99% ee via CALB-catalyzed kinetic resolution establishes the quality ceiling against which suppliers should be benchmarked, while optical rotation measurement (+12° to +15° neat) provides a rapid incoming QC gate [2][3]. Procuring the (R)-enantiomer would introduce stereochemical mismatch at a critical chiral center, potentially invalidating structure-activity relationship data and requiring complete resynthesis.

Chiral Intermediate for Intranasal TLR7 Agonist Synthesis in Asthma Therapeutics

(S)-(+)-2-Pentanol serves as a chiral building block in the synthesis of highly potent and selective intranasal Toll-like receptor 7 (TLR7) agonists for asthma treatment [1]. TLR7 agonism requires precise molecular recognition, making enantiomeric purity essential. The validated lipase-catalyzed resolution routes delivering ee >98.6% with >90% yield provide a scalable supply pathway for process chemistry teams advancing these candidates toward clinical development [2]. Given that the (R)-enantiomer and the racemate have no documented utility in this therapeutic space, procurement specifications must mandate (S)-configuration confirmation by chiral GC or polarimetry.

Enantiospecific Sensory Reference Standard for Food and Beverage Quality Programs

The 4.16-fold lower olfactory threshold of (S)-(+)-2-pentanol (3.03 mg/L in water) compared to its (R)-enantiomer (12.62 mg/L), combined with its divergent aroma character (mint/plastic/pungent vs. paint/rubber/grease), establishes this compound as a critical enantiospecific reference standard for flavor chemistry QC programs [1]. Applications include calibration of chiral GC-MS systems for Baijiu authenticity testing—where the enantiomeric ratio serves as a potential adulteration marker—and sensory panel training for distinguishing enantiomer-specific aroma contributions in complex alcoholic matrices. The validated CYCLOSIL-B column method (Rs = 1.92) provides a directly implementable analytical protocol [1].

Biocatalytic Process Development and Enzyme Substrate Selectivity Studies

For industrial biocatalysis teams developing lipase-catalyzed kinetic resolution or dehydrogenase-based biocatalytic routes, enantiopure (S)-(+)-2-pentanol serves as both a target product and a mechanistic probe. The 7.5-fold differential in Km between (S)- and (R)-2-pentanol for R-HPCDH makes this compound-pair a validated system for studying the molecular basis of short-chain dehydrogenase/reductase enantioselectivity [1]. Furthermore, the demonstrated gram-scale resolution using succinic anhydride with CALB (ee 99% for (S)-2-pentanol, ee 95% for (R)-2-pentanol) provides a reproducible benchmark for evaluating new biocatalyst immobilization strategies and continuous-flow reactor designs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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